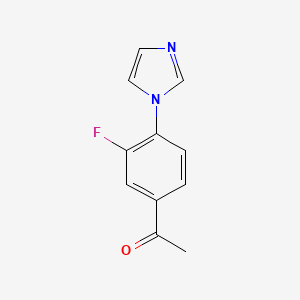

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Description

BenchChem offers high-quality 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluoro-4-imidazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQLFTQZFDYLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651432 | |

| Record name | 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870838-82-7 | |

| Record name | 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone (CAS 870838-82-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block in Medicinal Chemistry

3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone is a strategically designed aromatic ketone that has emerged as a valuable intermediate in the synthesis of novel therapeutic agents. The incorporation of a fluorine atom and an imidazole moiety onto the acetophenone scaffold imparts unique physicochemical properties, enhancing its potential for creating compounds with improved biological activity, metabolic stability, and target-binding affinity.[1] This guide provides a comprehensive overview of its synthesis, potential mechanisms of action, applications in drug discovery, and analytical characterization, offering a critical resource for researchers engaged in the development of new pharmaceuticals.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone is fundamental to its application in synthetic chemistry and drug design. The table below summarizes key predicted and available data for this compound.

| Property | Value | Source |

| CAS Number | 870838-82-7 | [2] |

| Molecular Formula | C₁₁H₉FN₂O | [2] |

| Molecular Weight | 204.20 g/mol | [2] |

| Predicted Boiling Point | 365.1 ± 32.0 °C | [2] |

| Predicted Density | 1.21 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 4.61 ± 0.10 | [2] |

Synthesis and Mechanistic Insights: A Proposed Pathway

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 3',4'-difluoroacetophenone (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add imidazole (1.1 equivalents) and a suitable base, for instance, potassium carbonate (K₂CO₃, 2 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO or DMF are chosen to facilitate the dissolution of the reactants and to promote the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

Base: A base is required to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient aromatic ring.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the SNAr reaction.

Potential Mechanism of Action and Biological Significance

The biological activity of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone has not been extensively reported. However, its structural similarity to 4'-(imidazol-1-yl)acetophenone, a known selective inhibitor of thromboxane synthase, suggests that it may exhibit similar pharmacological properties.[3][4] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its inhibition is a therapeutic target in cardiovascular diseases.

The fluorine atom at the 3'-position can significantly influence the molecule's electronic properties and metabolic stability, potentially leading to enhanced potency or a modified pharmacological profile compared to its non-fluorinated counterpart.

Postulated Signaling Pathway Involvement

Caption: Postulated inhibitory action on the thromboxane synthesis pathway.

Applications in Drug Discovery and Development

The primary application of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone in drug discovery is as a key starting material for the synthesis of more complex bioactive molecules. Its utility has been demonstrated in the preparation of chalcone derivatives with potential antifungal activity.[5]

Role as a Synthetic Intermediate

The acetophenone moiety provides a reactive ketone group that can readily undergo various chemical transformations, such as aldol condensations, to form larger, more intricate structures. For example, it can be condensed with substituted benzaldehydes to yield chalcones, a class of compounds known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]

Experimental Workflow: Synthesis of Chalcone Derivatives

Caption: Workflow for the synthesis of chalcones from the title compound.

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone are crucial for its use in research and development. A combination of spectroscopic and chromatographic methods is recommended.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (with characteristic splitting patterns due to fluorine coupling), imidazole protons, and the methyl protons of the acetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), and imidazole carbons. |

| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aryl fluoride. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680 cm⁻¹. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under optimized conditions, indicating the purity of the compound. |

Self-Validating Protocol for Analytical Characterization:

-

Initial Identification: Obtain ¹H NMR and Mass Spectrometry data to confirm the presence of the key functional groups and the correct molecular weight.

-

Structural Confirmation: Acquire ¹³C NMR and ¹⁹F NMR spectra to provide detailed structural information and confirm the position of the fluorine atom.

-

Purity Assessment: Utilize HPLC with a suitable detector (e.g., UV) to determine the purity of the sample. The peak area of the main component should be integrated and reported as a percentage of the total peak area.

-

Functional Group Verification: Record an IR spectrum to confirm the presence of the carbonyl group.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone. Based on data for structurally related compounds, it should be considered as potentially harmful if swallowed and may cause skin and eye irritation.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion: A Promising Scaffold for Future Discoveries

3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a fluorinated phenyl ring, an imidazole moiety, and a reactive acetophenone group provides a rich platform for chemical exploration. While further research is needed to fully elucidate its biological activities and mechanism of action, its utility as a synthetic intermediate is evident. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in the ongoing quest for new and improved medicines.

References

-

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

-

4-(Imidazol-1-yl)acetophenone - High purity. Georganics. [Link]

-

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. PubChem. [Link]

-

synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. [Link]

-

Synthetic route to substituted imidazoles. ResearchGate. [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

-

Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. PubMed. [Link]

-

Exploring Applications of Fluorinated Acetophenone Derivatives: A Focus on CAS 2002-82-6. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone | 870838-82-7 [chemicalbook.com]

- 3. 4'-(IMIDAZOL-1-YL)ACETOPHENONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4′-(イミダゾール-1-イル)アセトフェノン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-(Imidazol-1-yl)acetophenone - High purity | EN [georganics.sk]

- 7. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | C11H10N2O | CID 82316 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

An In-Depth Technical Guide to the Physicochemical Properties of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic combination of privileged structural motifs is a cornerstone of rational design. 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone (CAS No. 870838-82-7) emerges as a compound of significant interest, integrating three key functional groups onto a single aromatic scaffold: a ketone, a fluorine atom, and an imidazole ring. This unique constellation imparts a physicochemical profile that makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. The acetophenone core provides a reactive handle for further chemical modification, the fluorine atom can enhance metabolic stability and binding affinity, and the imidazole moiety serves as a crucial pharmacophore, hydrogen bond acceptor, or metal-coordinating ligand.

While this compound is commercially available, a comprehensive, publicly available dataset detailing its specific physicochemical properties is notably scarce. This guide addresses this gap by providing a dual-perspective analysis. First, it presents a robust theoretical framework, predicting the compound's key properties based on a deep, structure-based analysis and comparison with well-characterized structural analogs. Second, it delivers detailed, field-proven experimental protocols, empowering researchers to empirically validate these properties in their own laboratories. This document is designed not as a static data sheet, but as a dynamic technical resource for scientists engaged in drug discovery, lead optimization, and chemical research.

Molecular Identity and Structural Analysis

A thorough understanding of a molecule's properties begins with its fundamental identity and the interplay of its constituent parts.

Table 1: Core Identification of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

| Identifier | Value | Source |

| IUPAC Name | 1-(3-fluoro-4-(1H-imidazol-1-yl)phenyl)ethan-1-one | IUPAC Nomenclature |

| CAS Number | 870838-82-7 | [1] |

| Molecular Formula | C₁₁H₉FN₂O | [1] |

| Molecular Weight | 204.20 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)F)N2C=CN=C2 | N/A |

The structure reveals a delicate electronic balance. The acetyl group (acetophenone) is a moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. The fluorine atom, positioned meta to the acetyl group, is also electron-withdrawing via induction but weakly donating through resonance. The imidazole ring, attached para to the acetyl group, is a π-rich heterocycle whose electronic influence is complex, acting as an electron-withdrawing group at the point of attachment to the phenyl ring. This intricate electronic interplay is the primary determinant of the molecule's reactivity and its core physicochemical properties.

Predicted Physicochemical Properties: A Theoretical Deep Dive

In the absence of extensive experimental data, we can derive highly probable values and characteristics through structure-activity relationship (SAR) principles and comparison with validated data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Range | Scientific Rationale & Justification |

| Physical State | White to off-white crystalline solid | Based on the analogous compound 4'-(Imidazol-1-yl)acetophenone, which is a white powder.[2] The rigid, planar structure and potential for intermolecular interactions favor a solid state at room temperature. |

| Melting Point (°C) | 110 - 125 | The related compound, 4'-(imidazol-1-yl)acetophenone, has a melting point of 108-110 °C.[3] The introduction of a fluorine atom can slightly alter crystal lattice packing, potentially increasing the melting point. |

| pKa (Conjugate Acid) | 5.0 - 6.0 | The primary basic center is the non-linking nitrogen of the imidazole ring. The pKa of imidazole's conjugate acid is ~7.0. The strongly electron-withdrawing nature of the 3-fluoro-4-acetylphenyl substituent will significantly reduce the electron density on the imidazole ring, thereby weakening its basicity and lowering the pKa of its conjugate acid. |

| logP (Octanol/Water) | 1.5 - 2.5 | 4'-Fluoroacetophenone has a logP of 1.72.[4] The addition of the imidazole ring, a relatively polar heterocycle, will modulate this value. While the N-phenyl substitution increases lipophilicity compared to free imidazole, the overall value is expected to remain in a range suitable for drug-likeness, reflecting a balance between hydrophobic (fluorophenyl) and hydrophilic (imidazole, ketone) features. |

| Aqueous Solubility | Low; pH-dependent | As a neutral molecule with a significant hydrophobic surface area and a predicted logP > 1, solubility in neutral water (pH 7.4) is expected to be low. However, due to the basicity of the imidazole ring, the compound will become protonated in acidic media (pH < pKa), forming a more soluble cationic species. Therefore, solubility will increase significantly at lower pH. |

Spectroscopic Fingerprint: Predicted Signatures

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known effects of each functional group, the following spectral characteristics are predicted.

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the four unique proton environments: a sharp singlet for the methyl protons (CH₃) around δ 2.6 ppm; three complex multiplets for the aromatic protons on the phenyl ring between δ 7.5-8.2 ppm, with coupling patterns influenced by the adjacent fluorine and imidazole substituents; and three characteristic signals for the imidazole protons, likely in the δ 7.2-8.0 ppm range. Through-space coupling between the fluorine and nearby protons may also be observable.[5]

-

¹³C NMR: The carbon spectrum will be characterized by a carbonyl carbon (C=O) signal downfield, around δ 195-197 ppm.[6] The methyl carbon (CH₃) will appear upfield around δ 26-28 ppm. The aromatic and imidazole carbons will resonate in the δ 110-145 ppm region, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. Studies on substituted acetophenones provide a strong basis for these predictions.[7][8]

-

FT-IR (Infrared Spectroscopy): The IR spectrum will provide clear evidence of the key functional groups.

-

~1685 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (ketone) stretching vibration.[9]

-

~1600, 1510, 1450 cm⁻¹: Multiple bands corresponding to C=C and C=N stretching vibrations within the phenyl and imidazole rings.

-

~1250-1150 cm⁻¹: A strong band associated with the C-F (aryl-fluoride) stretching vibration.

-

~3100-3150 cm⁻¹: Weak C-H stretching bands from the aromatic and imidazole rings. Characteristic peaks for imidazole rings are well-documented and can be used for confirmation.[10][11][12]

-

Gold-Standard Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the empirical determination of the most critical physicochemical properties for any drug discovery candidate.

Determination of pKa by Potentiometric Titration

Causality: The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target engagement. Potentiometric titration is the definitive method for pKa determination, as it directly measures the change in pH as a function of added titrant, allowing for the precise identification of the half-equivalence point where pH = pKa.[13]

Protocol:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (typically 25 °C).[14]

-

Sample Preparation: Accurately weigh ~5-10 mg of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% v/v methanol in water) to ensure full dissolution. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[14]

-

Titration (Acidification): Begin by titrating the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Recording: After each addition, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added. Purge the solution with nitrogen to prevent interference from dissolved CO₂.[14]

-

Titration (Basification): Once the pH is in the acidic range (~pH 2), titrate the solution back with a standardized 0.1 M NaOH solution, again recording pH and volume at each step through the expected pKa range and up to ~pH 11.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve. Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be generated; the peak of this plot corresponds to the equivalence point, and the pKa is the pH at half of this volume.

Workflow Diagram: pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Determination of logP by Shake-Flask Method

Causality: Lipophilicity, quantified as the partition coefficient (logP), is a critical predictor of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The shake-flask method is the universally recognized gold standard because it directly measures the partitioning of the compound between two immiscible phases at equilibrium, providing the most accurate and reliable logP value.[15][16]

Protocol:

-

Phase Preparation: Prepare mutually saturated solvents by mixing equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) in a large separatory funnel. Shake vigorously for 24 hours and then allow the layers to separate completely.[17][18]

-

Stock Solution: Prepare a stock solution of the test compound in the 1-octanol phase at a concentration that can be accurately quantified by the chosen analytical method (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the PBS phase (e.g., 5 mL of each).

-

Equilibration: Seal the vial and shake it on a mechanical shaker at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 24 hours).[19]

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases and break any emulsions.

-

Quantification: Carefully withdraw an aliquot from each phase. Dilute the octanol phase aliquot with mobile phase. Analyze the concentration of the compound in both the aqueous (C_water) and octanol (C_octanol) aliquots using a validated HPLC-UV or LC-MS method.

-

Calculation: Calculate the partition coefficient P = C_octanol / C_water. The final value is expressed as logP = log₁₀(P).

Workflow Diagram: logP Determination

Caption: Workflow for logP determination using the shake-flask method.

Determination of Thermodynamic Aqueous Solubility

Causality: Aqueous solubility is a fundamental property that limits drug absorption and bioavailability. The thermodynamic (or equilibrium) solubility assay is considered the "gold standard" as it measures the concentration of a saturated solution in equilibrium with the solid drug, reflecting the true solubility limit, which is crucial for formulation and preclinical studies.[20]

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to several vials (a minimum of three replicates per condition). The excess should be sufficient to maintain a solid phase throughout the experiment.[19]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for an extended period (typically 24-72 hours) until the concentration in the liquid phase reaches a plateau.[19][21]

-

Phase Separation: After equilibration, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Visual inspection should confirm a clear filtrate.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase for LC) and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

-

Result: The average concentration from the replicates is reported as the thermodynamic solubility in µg/mL or µM.

Workflow Diagram: Aqueous Solubility Determination

Sources

- 1. 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone | 870838-82-7 [chemicalbook.com]

- 2. 4'-(IMIDAZOL-1-YL)ACETOPHENONE | 10041-06-2 [chemicalbook.com]

- 3. 4 -(Imidazol-1-yl)acetophenone 96 10041-06-2 [sigmaaldrich.com]

- 4. 4'-Fluoroacetophenone | CAS#:403-42-9 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. wjbphs.com [wjbphs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts [pubmed.ncbi.nlm.nih.gov]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 19. who.int [who.int]

- 20. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 21. Aqueous Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone: Molecular Structure, Synthesis, and Spectroscopic Characterization

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, a heterocyclic aromatic ketone of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, plausible synthetic routes, and detailed spectroscopic analysis.

Introduction

3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone (CAS No. 870838-82-7) is a substituted acetophenone derivative featuring a fluoro group at the 3' position and an imidazole ring linked via a nitrogen atom at the 4' position of the phenyl ring.[1] The molecular formula of this compound is C₁₁H₉FN₂O, and it has a molecular weight of 204.2 g/mol .[1] The unique combination of a fluoroacetophenone scaffold and an imidazole moiety suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the imidazole ring is a common pharmacophore in many biologically active molecules.[2][3][4][5]

Molecular Structure and Physicochemical Properties

The molecular structure of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone is characterized by a central acetophenone core. The phenyl ring is substituted with a fluorine atom at the meta-position relative to the acetyl group and an imidazole ring at the para-position.

Key Structural Features:

-

Acetophenone Core: Provides a rigid scaffold and a reactive keto group.

-

Fluorine Substitution: The electronegative fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity and potential interactions with biological targets. It is a common modification in medicinal chemistry to improve metabolic stability and binding affinity.[2]

-

Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole moiety is a well-known pharmacophore present in numerous drugs and is known to participate in hydrogen bonding and coordination with metal ions in biological systems.[3][4][5][6][7]

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 870838-82-7 | [1] |

| Molecular Formula | C₁₁H₉FN₂O | [1] |

| Molecular Weight | 204.2 g/mol | [1] |

Synthesis Methodology

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This synthetic strategy leverages the reactivity of a difluoro-substituted acetophenone precursor with imidazole. The fluorine atom ortho to the nitro group and para to the acetyl group in a starting material like 4',5'-difluoro-2'-nitroacetophenone would be highly activated towards nucleophilic substitution. A subsequent reduction of the nitro group and diazotization followed by a Sandmeyer-type reaction could introduce the desired 3'-fluoro substituent, though a more direct route starting from a pre-fluorinated precursor is more likely. A more straightforward approach would be the direct substitution of a fluorine atom from a suitable precursor like 3',4'-difluoroacetophenone.

Experimental Protocol: Synthesis of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.

-

Reaction Setup: To a solution of 3',4'-difluoroacetophenone (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add imidazole (1.1 equivalents) and a suitable base such as potassium carbonate (K₂CO₃, 2 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form, which can be collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone.[8][9]

Caption: Proposed workflow for the synthesis of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone.

Spectroscopic Characterization

The structural elucidation of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone relies on a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this molecule is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | 1680 - 1700 | Strong, sharp absorption due to the carbonyl stretch, conjugated with the aromatic ring.[10] |

| C-F | 1000 - 1400 | Strong absorption due to the carbon-fluorine stretching vibration. |

| Aromatic C=C | 1450 - 1600 | Multiple medium to weak bands from the stretching vibrations of the phenyl and imidazole rings. |

| Aromatic C-H | 3000 - 3100 | Weak to medium intensity bands from the stretching vibrations of sp²-hybridized carbons.[10] |

The presence of a strong peak around 1685 cm⁻¹ would be a key indicator of the acetophenone carbonyl group.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide valuable information about the number and chemical environment of the hydrogen atoms.

-

Methyl Protons (-CH₃): A singlet integrating to three protons is expected around δ 2.5-2.6 ppm.[13][14]

-

Aromatic Protons (Phenyl Ring): The protons on the substituted phenyl ring will appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The coupling with the fluorine atom will further split the signals of the adjacent protons.

-

Imidazole Protons: Three distinct signals are expected for the imidazole ring protons, typically in the range of δ 7.0-8.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-200 ppm, is characteristic of the ketone carbonyl carbon.[13][15]

-

Aromatic Carbons: The carbons of the phenyl and imidazole rings will resonate in the δ 110-160 ppm range. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 204.20. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic and imidazole rings. For the related compound, 1-(4-(1H-imidazol-1-yl)phenyl)ethanone, prominent fragments are observed at m/z values of 171, 143, and 186.[16]

Potential Applications in Drug Discovery

The structural motifs present in 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone make it a highly attractive scaffold for the development of new therapeutic agents.

-

Enzyme Inhibition: The imidazole ring is a key component of many enzyme inhibitors.[3][4] This compound could serve as a starting point for the synthesis of inhibitors for various enzymes, including kinases, which are crucial targets in cancer therapy.[4]

-

Antifungal and Antibacterial Agents: Imidazole derivatives are well-established as antifungal and antibacterial agents.[6][7] The presence of the fluoroacetophenone moiety could modulate the biological activity and pharmacokinetic properties of new antimicrobial compounds.

-

Receptor Modulation: The ability of the imidazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for designing ligands that can modulate the activity of various cellular receptors.[3]

Sources

- 1. 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone | 870838-82-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. app.studyraid.com [app.studyraid.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. Acetophenone(98-86-2) 13C NMR [m.chemicalbook.com]

- 16. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | C11H10N2O | CID 82316 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

This technical guide provides an in-depth analysis of the spectral data for 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, a compound of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of a fluorine atom and an imidazole moiety onto the acetophenone scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Imidazole-containing compounds are known for a wide range of biological activities, including antifungal and anticancer properties.[1] The addition of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.

Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogs to provide a robust, predictive analysis of its spectral characteristics. By examining the spectra of 4'-(Imidazol-1-yl)acetophenone, 4-fluoroacetophenone, and 3-fluoroacetophenone, we can elucidate the expected spectral features of the target compound with a high degree of confidence.

Molecular Structure and Predicted Spectroscopic Overview

The logical first step in any spectral analysis is a clear understanding of the molecule's structure and the anticipated influence of its constituent parts on the resulting spectra.

Caption: Molecular Structure of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and substitution patterns of the molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data for 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ (acetyl) | ~2.6 | Singlet (s) | - |

| H-5' | ~7.5 | Doublet (d) | ~8.5 |

| H-2' | ~7.8 | Doublet of doublets (dd) | J(H,H) ≈ 2.0, J(H,F) ≈ 12.0 |

| H-6' | ~8.0 | Doublet (d) | ~2.0 |

| H-5 (imidazole) | ~7.3 | Singlet (s) | - |

| H-4 (imidazole) | ~7.4 | Singlet (s) | - |

| H-2 (imidazole) | ~8.1 | Singlet (s) | - |

Causality and Interpretation:

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, imidazole, and acetyl protons.

-

Acetyl Protons: A singlet integrating to three protons is expected around δ 2.6 ppm, characteristic of a methyl ketone.[3]

-

Aromatic Protons (Acetophenone Ring): The substitution pattern on the phenyl ring will lead to a complex splitting pattern.

-

H-5': This proton is ortho to the imidazole group and will likely appear as a doublet due to coupling with H-6'. Based on data for 3-fluoro-4-methoxyacetophenone, where the proton ortho to the methoxy group appears around δ 7.0 ppm, the imidazole group is expected to have a similar shielding effect.[4]

-

H-6': This proton is ortho to the acetyl group and meta to the fluorine. It is expected to be the most downfield of the phenyl protons, appearing as a doublet due to coupling with H-5'.

-

H-2': This proton is ortho to both the acetyl group and the fluorine atom. It will experience coupling to both H-6' (meta, small J) and the fluorine atom (ortho, large J), resulting in a doublet of doublets. The chemical shift will be downfield due to the proximity of the electron-withdrawing acetyl group.

-

-

Imidazole Protons: The protons on the imidazole ring typically appear as singlets in this configuration.

-

H-2: Being positioned between two nitrogen atoms, this proton is the most deshielded of the imidazole protons and is expected to appear as a singlet around δ 8.1 ppm.[1]

-

H-4 and H-5: These protons will appear as two distinct singlets at slightly different chemical shifts, predicted to be in the range of δ 7.3-7.4 ppm.[1]

-

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data for 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| CH₃ (acetyl) | ~27 | - |

| C-5' | ~118 | J ≈ 20 (ortho) |

| C-1' | ~132 | J ≈ 3 (meta) |

| C-6' | ~125 | J ≈ 3 (meta) |

| C-2' | ~115 | J ≈ 20 (ortho) |

| C-4' | ~140 | J ≈ 10 (para) |

| C-3' | ~155 | J ≈ 250 (ipso) |

| C=O (acetyl) | ~196 | - |

| C-5 (imidazole) | ~122 | - |

| C-4 (imidazole) | ~130 | - |

| C-2 (imidazole) | ~136 | - |

Causality and Interpretation:

-

Carbonyl and Methyl Carbons: The carbonyl carbon of the acetyl group is expected at a characteristic downfield shift of ~196 ppm, while the methyl carbon will be found upfield around ~27 ppm.[3][5]

-

Aromatic Carbons: The fluorine substituent will have a significant impact on the chemical shifts and will introduce C-F coupling.

-

C-3': The carbon directly attached to the fluorine (ipso-carbon) will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz and will be shifted significantly downfield.

-

C-2' and C-4': The carbons ortho and para to the fluorine will exhibit two-bond and three-bond C-F coupling, respectively, with J values typically in the range of 10-25 Hz.

-

C-1', C-5', and C-6': The meta carbons will show smaller C-F coupling constants.

-

-

Imidazole Carbons: The chemical shifts for the imidazole carbons are predicted based on related structures, with C-2 being the most downfield.[1]

NMR Experimental Protocol

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6 mL in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[2]

-

Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum. For the ¹³C spectrum, a proton-decoupled experiment is standard. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to confirm assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data for 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

| m/z (mass-to-charge ratio) | Predicted Identity |

| 204 | [M]⁺ (Molecular Ion) |

| 189 | [M - CH₃]⁺ |

| 161 | [M - CH₃CO]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Causality and Interpretation:

The molecular weight of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone is 204.20 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 204.

Caption: Predicted primary fragmentation pathway in EI-MS.

The primary fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage).[6][7] This will result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion at m/z = 189, which is likely to be the base peak.[7] Another characteristic fragmentation is the loss of the entire acetyl group (CH₃CO, 43 Da), leading to a fragment at m/z = 161. A peak at m/z = 43 corresponding to the acetyl cation is also expected.[7]

Mass Spectrometry Experimental Protocol

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV.

-

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data for 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

| Wavenumber (cm⁻¹) | Predicted Vibrational Mode |

| ~3100-3000 | C-H stretching (aromatic and imidazole) |

| ~2950-2850 | C-H stretching (aliphatic - CH₃) |

| ~1685 | C=O stretching (ketone) |

| ~1600, ~1500 | C=C stretching (aromatic ring) |

| ~1250 | C-F stretching |

| ~1550 | C=N stretching (imidazole ring) |

Causality and Interpretation:

The IR spectrum will be dominated by a strong absorption band for the carbonyl group of the ketone.

-

C=O Stretch: A strong, sharp peak is expected around 1685 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone (typically ~1715 cm⁻¹).[8]

-

C-H Stretches: Aromatic and imidazole C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.

-

C=C and C=N Stretches: The aromatic and imidazole ring C=C and C=N stretching vibrations will give rise to several bands in the 1600-1500 cm⁻¹ region.

-

C-F Stretch: A strong band corresponding to the C-F stretch is expected in the fingerprint region, typically around 1250 cm⁻¹.

IR Spectroscopy Experimental Protocol

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the key spectral data for 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone. By leveraging data from structurally similar compounds, we have established a reliable set of expected spectral characteristics for ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The detailed interpretations, predicted data tables, and standard experimental protocols herein serve as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds in the field of drug discovery and development.

References

- The Royal Society of Chemistry. (2013). Supplementary Information for a chemical publication.

- MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank, m1375.

-

Georganics. (n.d.). 4-(Imidazol-1-yl)acetophenone. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts - Supplementary Information.

-

Scribd. (n.d.). Acetophenone C-NMR.pdf. Retrieved from [Link]

- Benchchem. (2025). ¹H and ¹³C NMR Analysis of 4'-Chloro-3'-fluoroacetophenone: A Comparative Guide.

-

YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]

- The Royal Society of Chemistry. (2012). Supplementary Information for a Chemical Communications article.

-

National Institute of Standards and Technology. (n.d.). Acetophenone - NIST WebBook. Retrieved from [Link]

- Mass Spectrometry Interpretation Guide. (n.d.). Interpretation of Mass Spectra.

- RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.

-

YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

-

BMRB. (n.d.). bmse010101 4-acetoxy-acetophenone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetophenone, 4'-amino- - NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]

Sources

- 1. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 3-Fluoro-4-methoxyacetophenone(455-91-4) 1H NMR [m.chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. asdlib.org [asdlib.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability and efficacy of a potential drug candidate. This guide provides a comprehensive technical overview of the solubility of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, a heterocyclic ketone of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document serves as a foundational resource, elucidating the theoretical principles governing its solubility and offering detailed, field-proven methodologies for its empirical determination. By synthesizing insights from structural analysis, established solubility testing protocols, and the known behavior of analogous compounds, this guide equips researchers with the necessary framework to expertly characterize the solubility profile of this and similar molecules, thereby enabling informed decisions in the drug discovery and development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount determinant of a drug's ultimate success. Poor solubility can severely limit oral bioavailability by impeding dissolution in the gastrointestinal tract, complicate formulation development, and generate unreliable data in in vitro biological assays.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable early in the drug discovery process.

3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone is a substituted aromatic ketone containing an imidazole moiety. While its specific therapeutic applications are still under investigation, its structural motifs are common in pharmacologically active molecules. The presence of a fluorine atom, a ketone group, and an imidazole ring suggests a complex interplay of factors that will govern its solubility. This guide will dissect these factors and provide a robust framework for the experimental determination of this crucial property.

Physicochemical Profile and Predicted Properties

A foundational step in understanding a compound's behavior is to collate its known physicochemical properties. For 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, some key predicted parameters have been reported.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₉FN₂O | - |

| Molecular Weight | 204.20 g/mol | - |

| Boiling Point | 365.1 ± 32.0 °C | [2] |

| Density | 1.21 ± 0.1 g/cm³ | [2] |

| pKa | 4.61 ± 0.10 | [2] |

Table 1: Predicted Physicochemical Properties of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone.[2]

The predicted pKa of 4.61 suggests that the imidazole ring is weakly basic.[2] This is a critical piece of information, as it implies that the compound's solubility will be pH-dependent, exhibiting higher solubility in acidic environments where the imidazole nitrogen can be protonated.

Theoretical Framework for Solubility

The solubility of a molecule like 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone is governed by a delicate balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a general but powerful predictive tool.[3]

Structural Analysis and its Implications for Solubility

-

Aromatic Core and Ketone Group: The acetophenone backbone is largely nonpolar. The carbonyl group of the ketone is polar and can act as a hydrogen bond acceptor, which contributes favorably to its solubility in polar solvents like water.[4] However, as the size of the nonpolar carbon framework increases, the aqueous solubility of ketones tends to decrease.[5]

-

Imidazole Moiety: The imidazole ring is a heterocyclic aromatic system containing two nitrogen atoms. One of these nitrogens has a lone pair of electrons that can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. This duality enhances its potential for interaction with polar solvents. However, studies on similar compounds have shown that phenylimidazoles can have significantly lower solubility than imidazole itself in some organic solvents.[6]

-

Fluorine Substitution: The fluorine atom is highly electronegative and can participate in hydrogen bonding. Its presence can modulate the electronic properties of the aromatic ring and influence crystal packing, which in turn affects the energy required to break the crystal lattice for dissolution.

The Influence of pH

As indicated by its predicted pKa, the imidazole moiety of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone is expected to be protonated at pH values below its pKa. This protonation introduces a positive charge, significantly increasing the molecule's polarity and its ability to interact with water molecules, thereby enhancing its aqueous solubility. Consequently, a comprehensive solubility assessment must be conducted over a physiologically relevant pH range (typically 1.2 to 6.8).[7]

Solvent Effects

The choice of solvent will dramatically impact the solubility of this compound. In polar protic solvents like water and methanol, hydrogen bonding will be a key driver of solubility. In polar aprotic solvents like DMSO, dipole-dipole interactions will be more significant. In nonpolar solvents, the solubility is expected to be low due to the polar nature of the ketone and imidazole groups. The solubility of the related, non-fluorinated compound, 4'-(Imidazol-1-yl)acetophenone, is noted to be slight in chloroform and methanol.[8]

Experimental Determination of Solubility

Given the absence of published experimental data, this section provides detailed protocols for determining the solubility of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone. Two primary types of solubility measurements are relevant in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It is the most accurate and relevant measure for understanding a drug's behavior in vivo.[1] The shake-flask method is the gold standard for this determination.[7][9]

-

Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[7] The temperature of these buffers should be controlled, typically at 25°C or 37°C.[7][10]

-

Addition of Compound: Add an excess amount of solid 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone to a known volume of each buffer in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[11]

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for this quantification.[1] A calibration curve must be prepared using standard solutions of known concentrations.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, representing the thermodynamic equilibrium.

-

Extended Equilibration Time: Allows the dissolution process to reach a steady state.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[12][13]

-

pH Measurement: The pH of the saturated solution should be measured at the end of the experiment to confirm the conditions.[7]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared from a stock solution (usually in DMSO). This method is higher-throughput and often used in the early stages of drug discovery for screening large numbers of compounds.[14]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Addition to Buffer: Add a small aliquot of the DMSO stock solution to the aqueous buffer. The final concentration of DMSO should be kept low (typically 1-2%) to minimize its co-solvent effects.

-

Incubation and Detection: The mixture is shaken for a shorter period, often around 2 hours.[10] The formation of a precipitate is then detected, which can be done visually, by turbidimetry (nephelometry), or by analyzing the concentration in solution after filtration or centrifugation.[11]

Causality Behind Experimental Choices:

-

DMSO Stock: Allows for the rapid preparation of supersaturated solutions from which the compound can precipitate.

-

Shorter Incubation: This is a non-equilibrium measurement, so a shorter time frame is used to assess the rate of precipitation.[9]

-

High-Throughput Compatibility: The methodology is easily adaptable to 96-well plate formats, making it suitable for screening.

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Reporting

The solubility data should be presented clearly, specifying the method used (thermodynamic or kinetic), the composition of the solvent (including pH), and the temperature at which the measurement was made. For 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, it is anticipated that the solubility will be higher at lower pH values. A plot of solubility versus pH will be highly informative for predicting its behavior in the gastrointestinal tract.

| Parameter | Expected Outcome for 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone | Rationale |

| pH-dependent solubility | Higher solubility at pH < 4.6 | Protonation of the imidazole ring increases polarity. |

| Kinetic vs. Thermodynamic | Kinetic solubility may be higher | The DMSO co-solvent can create a supersaturated state before precipitation. |

| Solubility in organic solvents | Moderate solubility in polar organic solvents | The polar ketone and imidazole groups will interact favorably. |

Table 2: Anticipated Solubility Profile and Rationale.

Conclusion

References

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Georganics. 4-(Imidazol-1-yl)acetophenone. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5555.

-

PubChem. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. Available from: [Link]

-

Chemdad. 4'-(IMIDAZOL-1-YL)ACETOPHENONE. Available from: [Link]

-

ResearchGate. Table 2 Solubility of different ketones in the buffer medium and... Available from: [Link]

-

Chemistry LibreTexts. Factors Affecting Solubility. Available from: [Link]

-

ResearchGate. Some Factors Affecting the Solubility of Polymers. Available from: [Link]

-

World Health Organization. Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available from: [Link]

-

ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available from: [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available from: [Link]

-

ResearchGate. Properties of aromatic ketones and other solvents. Available from: [Link]

-

ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Available from: [Link]

-

National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. Available from: [Link]

-

American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. Available from: [Link]

-

Quora. Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Available from: [Link]

-

Royal Society of Chemistry. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Available from: [Link]

-

World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]

-

YouTube. Factors Affecting Solubility. Available from: [Link]

-

Wikipedia. Ketone. Available from: [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone | 870838-82-7 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ketone - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. 4'-(IMIDAZOL-1-YL)ACETOPHENONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. asianpubs.org [asianpubs.org]

- 10. enamine.net [enamine.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Fluoro-Substituted Imidazolyl Acetophenones: A Technical Guide to Synthesis, Biological Activity, and Structure-Activity Relationships

An in-depth technical guide by Gemini

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The confluence of the imidazole nucleus, an acetophenone scaffold, and strategic fluorine substitution presents a compelling triad for modern medicinal chemistry. The imidazole ring is a privileged structure, integral to numerous biological processes and marketed drugs.[1][2][3] When functionalized with an acetophenone moiety, it creates a versatile backbone for therapeutic agents. The introduction of fluorine—a cornerstone of contemporary drug design—can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[4][5] This guide provides a comprehensive technical overview of fluoro-substituted imidazolyl acetophenones, synthesizing current knowledge on their synthesis, multi-faceted biological activities, and underlying structure-activity relationships (SAR). We delve into their potent antifungal, antibacterial, and anticancer properties, supported by detailed experimental protocols and mechanistic diagrams to empower researchers in the rational design and development of next-generation therapeutics based on this promising molecular architecture.

Introduction: The Architectural Synergy of Imidazole, Acetophenone, and Fluorine

The design of novel therapeutic agents often relies on combining well-established pharmacophores with strategic chemical modifications to enhance efficacy and selectivity. The scaffold of fluoro-substituted imidazolyl acetophenones is a prime example of this synergistic approach.

-

The Imidazole Scaffold: A Privileged Core The five-membered imidazole ring is a fundamental heterocyclic motif in medicinal chemistry.[2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity for metal ion coordination allow it to interact with a wide array of biological targets.[6][7][8] This versatility is evidenced by its presence in essential biomolecules like the amino acid histidine and in a broad spectrum of approved drugs, from the antifungal ketoconazole to the anti-ulcer agent omeprazole.[1][8]

-

The Acetophenone Moiety: A Versatile Linker and Pharmacophore Acetophenone and its derivatives serve as crucial building blocks in the synthesis of numerous biologically active compounds, including chalcones and other ketone-based structures.[9][10][11] Within the context of this guide's topic, the acetophenone unit acts as a rigid linker connecting the imidazole core to a (fluoro)-phenyl ring, defining the spatial orientation of these key functional groups. Furthermore, the α,β-unsaturated carbonyl group present in many acetophenone derivatives is a known reactive pharmacophore that can engage in crucial interactions with biological targets.[9]

-

The Impact of Fluorine Substitution: A Quantum Leap in Drug Design The incorporation of fluorine into drug candidates is a validated strategy for optimizing pharmacological profiles.[4] Its high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can drastically alter local electronic environments. Key benefits of fluorination include:

-

Enhanced Metabolic Stability: C-F bonds are stronger than C-H bonds, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

-

Increased Binding Affinity: Fluorine can engage in favorable electrostatic and orthogonal multipolar interactions with protein targets, enhancing binding potency.

-

Modulated Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, improving its ability to cross biological membranes.[4][12]

-

Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a compound's ionization state and solubility at physiological pH.

-

General Synthesis Strategies

The synthesis of fluoro-substituted imidazolyl acetophenones typically involves a multi-step process. A common and efficient route begins with the α-halogenation of a substituted acetophenone, followed by nucleophilic substitution with imidazole.

Generalized Synthesis Workflow

The diagram below illustrates a common pathway for synthesizing the target compounds. The key steps involve the bromination of a fluoro-substituted acetophenone to create a reactive intermediate, which is then coupled with imidazole.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. jopir.in [jopir.in]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. biolmolchem.com [biolmolchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, a novel small molecule with potential therapeutic relevance. Recognizing that robust computational modeling is a cornerstone of modern drug discovery, we eschew a one-size-fits-all template. Instead, this document presents a logical, causality-driven workflow, guiding researchers from initial structure preparation through advanced dynamic simulations and property prediction. Each protocol is presented not merely as a series of steps, but as a self-validating system rooted in established scientific principles. By synthesizing predictive data with mechanistic insights, this guide serves as a practical whitepaper for scientists engaged in the computational evaluation of novel chemical entities.

Introduction: Rationale and Strategic Context

The acetophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The subject of this guide, 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, is functionalized with two key pharmacophoric groups that warrant a detailed computational investigation:

-

The Imidazole Ring: This heterocycle is a common feature in many pharmaceuticals, acting as a versatile hydrogen bond donor/acceptor and a bioisostere for other functional groups. Its presence is often crucial for target binding and modulating physicochemical properties.

-

The Fluorine Atom: The strategic incorporation of fluorine is a pillar of modern drug design.[2][3] Its high electronegativity can profoundly influence a molecule's pKa, metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic profiles.[2][4]

Given this structural context, in silico modeling provides an indispensable toolkit for predicting the molecule's behavior and potential before committing to costly and time-consuming synthesis and in vitro testing.[5][6] This guide outlines a multi-stage computational workflow designed to build a comprehensive profile of this promising molecule.

Foundational Workflow: Molecular Structure Preparation

The fidelity of any computational model is fundamentally dependent on the quality of the initial molecular structure. An improperly optimized structure with high internal strain will produce unreliable data in all subsequent analyses. The primary objective is to identify a low-energy, three-dimensional conformation that is representative of the molecule's likely state in a biological system.

Experimental Protocol: 3D Structure Generation and Energy Minimization

-

2D to 3D Conversion:

-

Draw the 2D structure of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone using chemical drawing software (e.g., ChemDraw, MarvinSketch). The CAS number for this compound is 870838-82-7.[7]

-

Export the structure's SMILES (Simplified Molecular Input Line Entry System) string: CC(=O)C1=C(F)C=CC=C1N2C=CN=C2.

-

Utilize a program like Open Babel or Avogadro to convert the 2D representation into an initial 3D structure, ensuring correct bond orders and adding explicit hydrogen atoms.

-

-

Energy Minimization (Molecular Mechanics):

-

Import the 3D structure into a molecular modeling package.

-

Select a robust molecular mechanics force field, such as MMFF94 or UFF, which are well-suited for organic molecules.

-

Perform an energy minimization using a steepest descent algorithm followed by a conjugate gradient algorithm. This two-step process first resolves major steric clashes and then efficiently locates the nearest local energy minimum.

-

Causality: This step relaxes the geometry, ensuring that bond lengths, angles, and dihedrals are in a low-energy state, which is a prerequisite for any meaningful quantum mechanical or docking calculation.

-

-

Output: The result is an optimized 3D structure (.mol2 or .pdb file) ready for further analysis.

Caption: Workflow for preparing the 3D molecular structure.

Quantum Mechanical Analysis: Unveiling Electronic Properties

To understand the intrinsic electronic character of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone, we turn to quantum mechanics (QM). Methods like Density Functional Theory (DFT) provide profound insights into the molecule's reactivity, charge distribution, and spectroscopic properties by solving an approximation of the Schrödinger equation.[8]

Experimental Protocol: DFT Calculations

-

Input Preparation: Use the optimized 3D structure from the previous step as the input geometry.

-

Calculation Setup:

-

Software: Use a QM package such as Gaussian, ORCA, or GAMESS.

-

Method: Select a widely-used functional, such as B3LYP, which offers a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: Choose a Pople-style basis set like 6-31G(d,p) or a Dunning-style set like cc-pVDZ. This defines the set of functions used to build the molecular orbitals.

-

-

Execution: Perform a geometry optimization calculation followed by a frequency calculation to ensure the structure is a true energy minimum. Request the generation of molecular orbitals (HOMO, LUMO) and the electrostatic potential (ESP).

-

Analysis:

-

HOMO/LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

-

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule. Red regions indicate negative potential (electron-rich areas, e.g., around the carbonyl oxygen), which are potential hydrogen bond acceptors. Blue regions indicate positive potential (electron-poor areas), which may act as hydrogen bond donors.

-

Caption: Key electronic properties derived from QM calculations.

Data Presentation: Predicted Quantum Mechanical Properties

| Property | Hypothetical Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates potential for electron donation in charge-transfer interactions. |

| Energy of LUMO | -1.2 eV | Indicates ability to accept electrons; relevant for binding to targets. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, affecting solubility. |

| Electrostatic Potential | Negative on C=O, N (imi) | Predicts sites for hydrogen bonding and electrostatic interactions. |

Note: These values are illustrative and would be generated by the actual QM calculation.

Structure-Based Inquiry: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[9] It is a cornerstone of structure-based drug design.[10] Based on the known activity of related 4'-(imidazol-1-yl)acetophenones as thromboxane synthesis inhibitors, a plausible target for our molecule is Thromboxane A2 Synthase .

Experimental Protocol: Protein-Ligand Docking with AutoDock Vina

-

Target Preparation:

-

Download the crystal structure of a suitable target, e.g., Thromboxane A2 Synthase, from the Protein Data Bank (PDB).

-

Using software like UCSF Chimera or PyMOL, prepare the protein by removing water molecules, co-factors, and any existing co-crystallized ligands.[11]

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is critical for correctly calculating electrostatic interactions.

-

Save the prepared protein in the .pdbqt format required by AutoDock Vina.

-

-

Ligand Preparation:

-

Use the energy-minimized structure of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone.

-

Define the rotatable bonds within the ligand. The software will explore different conformations by rotating these bonds during the docking simulation.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Definition:

-

Define the search space for the docking algorithm. This is a 3D box centered on the protein's active site. The location can be determined from the position of a known inhibitor or through binding site prediction algorithms.

-

The size of the box should be large enough to accommodate the ligand in various orientations.

-

-

Docking Execution:

-

Run AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input.

-

Vina will perform a series of computational "runs" to explore different binding poses, scoring each one.

-

-

Results Analysis:

-